molecular formula C9H8ClFN4 B2834159 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832741-20-5

1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B2834159
CAS RN: 832741-20-5
M. Wt: 226.64
InChI Key: AQRVJMONBCVKBA-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a benzyl group that is substituted with a chlorine atom and a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a benzyl group. The benzyl group would be substituted at the 2nd and 4th positions with a chlorine and a fluorine atom, respectively .


Chemical Reactions Analysis

As a benzyl derivative, this compound might undergo reactions typical of benzyl compounds, such as nucleophilic substitution or elimination . The presence of the 1,2,4-triazole ring could also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Kelley et al. (1995) synthesized eleven substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for anticonvulsant activity against maximal electroshock-induced seizures in rats. The compounds exhibited potent activity, with the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) congeners showing the best anticonvulsant activity. This study highlights the potential bioisostere of the purine ring for anticonvulsant activity and its lesser propensity to cause emesis (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).

Coordination Polymers and Gas Sorption Properties

Jiang et al. (2012) constructed three coordination polymers using azamacrocyclic Ni(II) complexes and tri(4-carboxy-benzyl)amine as building blocks. The structures and gas sorption properties of these polymers were influenced by the positions of fluorine atoms in the azamacrocycle ligands, highlighting the impact of structural variations on material properties (Jiang, Meng, Xiang, Ju, Zhong, & Lu, 2012).

Corrosion Inhibition by Triazole Schiff Bases

Chaitra, Mohana, and Tandon (2015) investigated three newly synthesized triazole Schiff bases as corrosion inhibitors on mild steel in acidic media. The study found that the efficiency of these inhibitors increased with concentration and provided insights into their adsorption behavior, suggesting potential applications in corrosion protection (Chaitra, Mohana, & Tandon, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in a biological context, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine should be done with appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-8-3-7(11)2-1-6(8)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRVJMONBCVKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

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